molecular formula C18H17ClN2O5S B1198670 N-(1,3-benzodioxol-5-yl)-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfinylacetamide

N-(1,3-benzodioxol-5-yl)-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfinylacetamide

Cat. No. B1198670
M. Wt: 408.9 g/mol
InChI Key: ONWGECLABFTDEZ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfinylacetamide is a member of benzodioxoles.

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound and its derivatives are explored for their potential in synthesizing new chemical entities with varied biological activities. For instance, the synthesis of novel acetamide derivatives has shown significant anti-inflammatory activity in some studies (Sunder & Maleraju, 2013).

  • Modifications to its structure have been examined to improve metabolic stability, as seen in the case of phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors (Stec et al., 2011).

Applications in Polymer Science

  • There's research into its applications in polymer science, such as the synthesis of methacrylate copolymers with pendant piperonyl groups, which have been investigated for their thermal degradation kinetics and biological activity (Erol, Gencer, & Gurler, 2021).

Antibacterial and Antimicrobial Properties

  • Studies have shown that derivatives of this compound exhibit antibacterial properties. For example, certain sulfonohydrazide derivatives demonstrate moderate activity against various bacterial strains (Siddiqa et al., 2014).

  • Bis(azolyl)sulfonamidoacetamides, related to this compound, have been evaluated for their antimicrobial activity, showing effectiveness against certain bacteria and fungi (P et al., 2021).

Antitumor and Anticancer Applications

  • Some derivatives have been investigated for their antitumor properties, such as N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, showing promise as new anticancer agents (Horishny et al., 2020).

  • Similarly, new benzodioxole-based dithiocarbamate derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, with some compounds demonstrating notable efficacy (Altıntop et al., 2017).

properties

Product Name

N-(1,3-benzodioxol-5-yl)-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfinylacetamide

Molecular Formula

C18H17ClN2O5S

Molecular Weight

408.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfinylacetamide

InChI

InChI=1S/C18H17ClN2O5S/c1-11-2-3-12(6-14(11)19)20-17(22)8-27(24)9-18(23)21-13-4-5-15-16(7-13)26-10-25-15/h2-7H,8-10H2,1H3,(H,20,22)(H,21,23)

InChI Key

ONWGECLABFTDEZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CS(=O)CC(=O)NC2=CC3=C(C=C2)OCO3)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CS(=O)CC(=O)NC2=CC3=C(C=C2)OCO3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-benzodioxol-5-yl)-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfinylacetamide
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N-(1,3-benzodioxol-5-yl)-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfinylacetamide
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N-(1,3-benzodioxol-5-yl)-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfinylacetamide
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N-(1,3-benzodioxol-5-yl)-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfinylacetamide
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N-(1,3-benzodioxol-5-yl)-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfinylacetamide
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N-(1,3-benzodioxol-5-yl)-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfinylacetamide

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